molecular formula C21H21NO4 B3377601 2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID CAS No. 1340391-75-4

2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID

Cat. No.: B3377601
CAS No.: 1340391-75-4
M. Wt: 351.4 g/mol
InChI Key: ZNIGOUDZWCDFFC-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of 2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of proline, preventing unwanted side reactions during peptide chain elongation . The compound is later removed under mild basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID is unique due to its specific structure and the presence of the Fmoc group. Similar compounds include:

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGOUDZWCDFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID
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2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID
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2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID
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2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID
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2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID
Reactant of Route 6
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2-(1-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]PYRROLIDIN-2-YL)ACETIC ACID

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